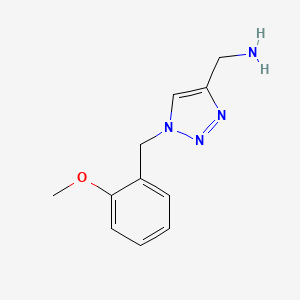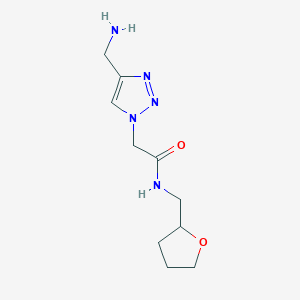![molecular formula C9H8Cl2N4 B1464981 [1-(2,3-Dichlorphenyl)-1H-1,2,3-triazol-4-yl]methanamin CAS No. 1247385-82-5](/img/structure/B1464981.png)
[1-(2,3-Dichlorphenyl)-1H-1,2,3-triazol-4-yl]methanamin
Übersicht
Beschreibung
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C9H8Cl2N4 and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Triazolring ist ein häufiges Motiv in pharmazeutischen Produkten, da er der Amidbindung ähnelt, die in der Biochemie eine zentrale Rolle spielt. Die Dichlorphenyl-Triazolverbindung wurde hinsichtlich ihres Potenzials in der Arzneimittelforschung untersucht, insbesondere für die Entwicklung neuer Moleküle mit verbesserter Wirksamkeit und reduzierter Toxizität. Seine strukturellen Merkmale ermöglichen starke Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen, die für die Bindung an biologische Zielstrukturen entscheidend sein können .
Organische Synthese
In der organischen Chemie dient das Dichlorphenyl-Triazol als vielseitiges Zwischenprodukt. Seine hohe chemische Stabilität sowohl unter sauren als auch unter basischen Bedingungen macht es zu einem hervorragenden Kandidaten für die Konstruktion komplexer Moleküle. Es kann verschiedene Reaktionen eingehen, darunter Cycloadditionen und nucleophile Substitutionen, um eine Vielzahl von Derivaten für die Weiterentwicklung zu liefern .
Polymerchemie
Der Triazol-Kern der Verbindung bietet eine stabile Verknüpfung für Polymerketten. Er kann in Polymere eingearbeitet werden, um deren thermische Stabilität und mechanische Eigenschaften zu verbessern. Diese Anwendung ist besonders nützlich bei der Herstellung von Materialien, die unter extremen Bedingungen Haltbarkeit erfordern .
Supramolekulare Chemie
Supramolekulare Chemiker nutzen das Dichlorphenyl-Triazol für seine Fähigkeit, an nichtkovalente Wechselwirkungen teilzunehmen, wie z. B. Wasserstoffbrückenbindungen und π-π-Stapelung. Diese Wechselwirkungen sind grundlegend für den Aufbau größerer molekularer Anordnungen und Netzwerke, die Auswirkungen auf die Nanotechnologie und Materialwissenschaften haben .
Biokonjugation
Biokonjugationstechniken verwenden oft Triazole aufgrund ihrer Stabilität und Biokompatibilität. Das Dichlorphenyl-Triazol kann verwendet werden, um Biomoleküle an verschiedene Sonden oder Oberflächen zu koppeln, ohne deren native Funktion zu beeinträchtigen. Dies ist unerlässlich für die Entwicklung von diagnostischen Werkzeugen und gezielten Therapien .
Chemische Biologie
In der chemischen Biologie wird das Dichlorphenyl-Triazol verwendet, um biologische Systeme zu erforschen. Seine Einarbeitung in kleine Moleküle ermöglicht es Forschern, biologische Pfade zu untersuchen und zu modulieren, was zu einem besseren Verständnis von Krankheitsmechanismen und der Entdeckung neuer therapeutischer Ziele führt .
Fluoreszenzbildgebung
Der Triazolring kann funktionalisiert werden, um als Fluoreszenzmarker zu dienen. Diese Anwendung ist wertvoll in bildgebenden Studien, bei denen das Dichlorphenyl-Triazol an Biomoleküle angehängt werden kann, um zelluläre Prozesse in Echtzeit zu visualisieren und so die Untersuchung der Zellbiologie und Pathologie zu unterstützen .
Grüne Chemie
In Übereinstimmung mit den Prinzipien der grünen Chemie kann das Dichlorphenyl-Triazol auf eine Weise synthetisiert und verwendet werden, die die Umweltbelastung reduziert. Seine Verwendung in der Arzneimittelentwicklung und in Herstellungsprozessen wird optimiert, um Abfall und Energieverbrauch zu minimieren, was zu nachhaltigeren Praktiken in der chemischen Industrie beiträgt .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also interact with various cellular targets.
Mode of Action
It is known that similar compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against carbonic anhydrase-ii enzyme . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also interact with its targets in a similar manner, leading to inhibition of certain enzymes.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as 1h-1,2,3-triazole analogs, have shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also have similar effects on cells.
Biochemische Analyse
Biochemical Properties
[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of catecholamines . The interaction between [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine and PNMT results in the inhibition of enzyme activity, leading to altered levels of neurotransmitters in the body. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine on cellular processes are diverse and depend on the type of cells and the specific cellular context. In cancer cell lines, such as BT-474 and HeLa cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Furthermore, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine can influence gene expression and cellular metabolism, leading to changes in the overall cellular function.
Molecular Mechanism
At the molecular level, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as mentioned earlier. This compound binds to the active site of PNMT, preventing the enzyme from catalyzing the methylation of phenylethanolamine . Additionally, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may interact with other biomolecules, such as receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine vary with different dosages in animal models. In studies involving spontaneously hypertensive rats, this compound has been shown to effectively reduce blood pressure at a dosage of 50 mg/kg . Higher doses may result in toxic or adverse effects, including alterations in liver and kidney function. It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is involved in various metabolic pathways, including those related to neurotransmitter biosynthesis and degradation. The inhibition of PNMT by this compound affects the levels of catecholamines, such as epinephrine and norepinephrine, in the body . Additionally, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments . The distribution of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the localization and concentration of the compound in different tissues.
Subcellular Localization
The subcellular localization of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is an important aspect of its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine can influence its activity and the downstream effects on cellular processes.
Eigenschaften
IUPAC Name |
[1-(2,3-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPUVMCRIOVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)


![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)

![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
